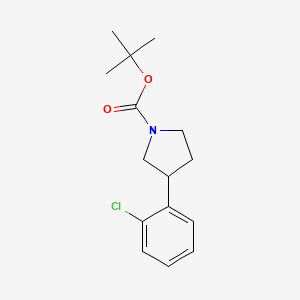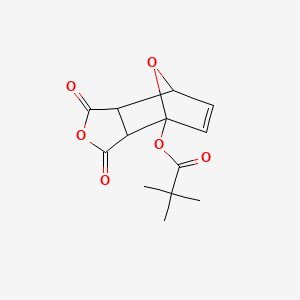
2,3,4,5-Tetrafluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrafluorobenzohydrazide is an organic compound with the molecular formula C7H4F4N2O It is a derivative of benzohydrazide where four hydrogen atoms on the benzene ring are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrafluorobenzohydrazide can be synthesized through the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions in an organic solvent like dry pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrafluorobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed from condensation reactions with aldehydes or ketones.
Substituted Derivatives: Products of nucleophilic substitution reactions.
Scientific Research Applications
2,3,4,5-Tetrafluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl Chloride: A precursor in the synthesis of 2,3,4,5-tetrafluorobenzohydrazide.
2,3,4,5-Tetrafluorobenzoic Acid: Another related compound with similar fluorine substitution on the benzene ring.
Properties
Molecular Formula |
C7H4F4N2O |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2,3,4,5-tetrafluorobenzohydrazide |
InChI |
InChI=1S/C7H4F4N2O/c8-3-1-2(7(14)13-12)4(9)6(11)5(3)10/h1H,12H2,(H,13,14) |
InChI Key |
KNTXMOXRWWEQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)





![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)


![2-Iodo-5-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13675550.png)
